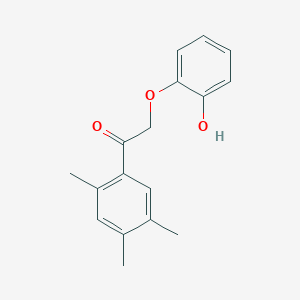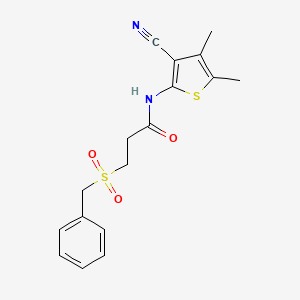
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and industry. This compound is also known as "HPTME" and has a molecular formula of C20H20O3.
Aplicaciones Científicas De Investigación
Degradation Mechanisms and Environmental Applications
Laccase from Coriolus versicolor has been shown to degrade phenolic beta-1 lignin substructure model compounds, indicating potential applications in environmental bioremediation, particularly in the degradation of complex organic polymers found in lignin (Kawai, Umezawa, & Higuchi, 1988). This process involves phenoxy radicals of substrates caused by laccase, suggesting the compound's utility in understanding and enhancing lignin degradation processes.
Synthetic Chemistry and Material Science
In synthetic chemistry, 2,4,6-trimethylphenol has been oxidized to trimethyl-p-benzoquinone using molecular oxygen catalyzed by copper(II) chloride–amines, demonstrating the compound's role in the synthesis of chemically significant intermediates (Shimizu et al., 1992). Such reactions are crucial for creating materials with specific properties, indicating the compound's potential application in material science.
Fluorescence and Probe Design
The synthesis of BODIPY-based probes for H2S detection involves 1-(2-Hydroxyphenyl)ethanone as a starting material, showcasing its application in designing fluorescent on-off probes with high selectivity. This illustrates its use in biological and chemical sensing technologies, enabling the detection of sulfhydryl-containing compounds in various environments (Fang et al., 2019).
Corrosion Inhibition
Research on Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, for carbon steel corrosion inhibition in hydrochloric acid solutions highlights its application in protecting metals from corrosion. This area is particularly relevant in industrial processes where metal longevity and integrity are critical (Hegazy et al., 2012).
Propiedades
IUPAC Name |
2-(2-hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11-8-13(3)14(9-12(11)2)16(19)10-20-17-7-5-4-6-15(17)18/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOHALZUBUMOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)COC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Tert-butyldimethylsilyl)oxy]cyclopentyl}acetaldehyde](/img/structure/B2647477.png)
![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)



![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)

![4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide](/img/no-structure.png)
![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)
![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2647493.png)
![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)
